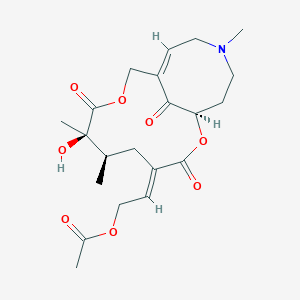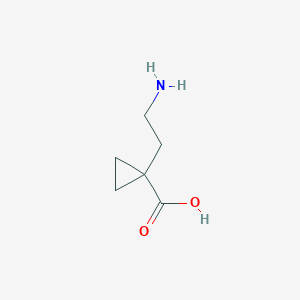
1-(2-Aminoethyl)cyclopropanecarboxylic acid
Overview
Description
1-(2-Aminoethyl)cyclopropanecarboxylic acid is a cyclopropane-containing amino acid derivative. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and plant biology. The presence of a cyclopropane ring imparts conformational rigidity, making it a valuable scaffold for the design of bioactive molecules.
Mechanism of Action
Target of Action
1-(2-Aminoethyl)cyclopropanecarboxylic acid, also known as ACC, is a non-proteinogenic amino acid that plays a significant role in plant metabolism . It is the direct precursor of the plant hormone ethylene .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . The conversion of SAM to ACC is catalyzed by ACC synthase . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .
Biochemical Pathways
The biochemical pathway involved in the action of ACC is the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .
Pharmacokinetics
It is known that acc is readily converted by nearly all plant tissues to ethylene . The rate-limiting step in ethylene biosynthesis is generally the activity of ACS, though in some instances, ACO activity is limiting .
Result of Action
The result of ACC’s action is the production of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes such as fruit ripening, senescence, leaf abscission, and responses to pathogen attack .
Action Environment
The action of ACC and its efficacy can be influenced by various environmental factors. For instance, factors such as temperature, light, and water availability can affect the rate of ethylene production from ACC . Additionally, the stability of ACC can be affected by factors such as pH and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)cyclopropanecarboxylic acid can be synthesized through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the cyclopropane ring.
Intramolecular Cyclization: γ-Substituted amino acid derivatives can undergo intramolecular cyclization to yield the desired compound.
Alkene Cyclopropanation: This approach uses diazo compounds, ylides, or carbene intermediates to cyclopropanate alkenes, forming the cyclopropane ring.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Aminoethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters.
Scientific Research Applications
1-(2-Aminoethyl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
1-(2-Aminoethyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-containing amino acids, such as:
1-Aminocyclopropanecarboxylic acid: Similar in structure but lacks the aminoethyl side chain.
Coronamic acid: Contains additional functional groups that confer different biological activities.
Norcoronamic acid: Another analog with variations in the side chain structure.
Uniqueness: this compound’s unique combination of the cyclopropane ring and aminoethyl side chain provides distinct conformational and electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-aminoethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-4-3-6(1-2-6)5(8)9/h1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGCGPIFIWAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363591 | |
| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126822-37-5 | |
| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)
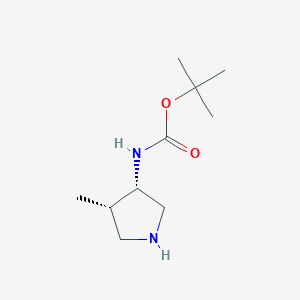
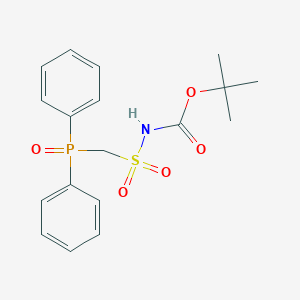
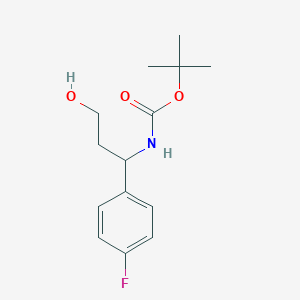
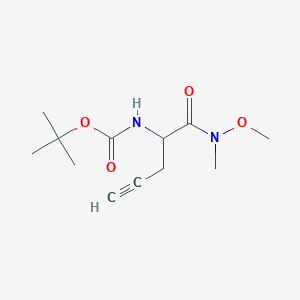
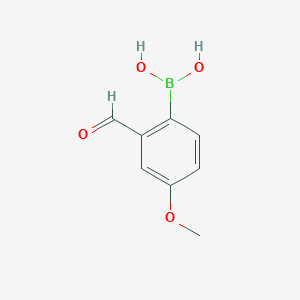
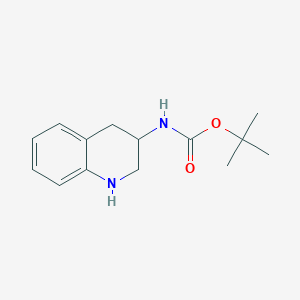
![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
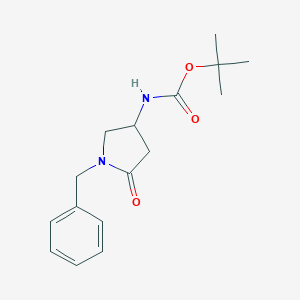
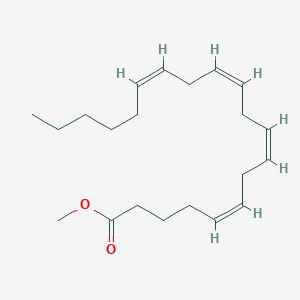
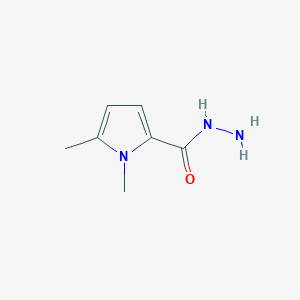

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)
